(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
This compound is an acrylonitrile derivative featuring a benzodioxole-substituted amino group at the β-position and a 4-(4-methoxyphenyl)thiazole moiety at the α-position. Its E-configuration is critical for maintaining planar geometry, which enhances intermolecular interactions such as π-π stacking and hydrogen bonding. The benzodioxole group (a methylenedioxy bridge) contributes to electron-rich aromaticity, while the 4-methoxyphenyl-thiazole unit introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-24-16-5-2-13(3-6-16)17-11-27-20(23-17)14(9-21)10-22-15-4-7-18-19(8-15)26-12-25-18/h2-8,10-11,22H,12H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXVDONCHAVNFY-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that incorporates several bioactive functional groups. Its structure suggests potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article reviews existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features:
- Benzo[d][1,3]dioxole moiety: Known for its presence in numerous bioactive compounds.
- Thiazole ring : Commonly associated with various pharmacological activities.
- Acrylonitrile group : Imparts reactivity and potential for further functionalization.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities. The predicted biological activities of This compound may include:
- Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds containing thiazole and dioxole rings often exhibit significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Similar derivatives are known to modulate inflammatory responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiazole rings often act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Binding : The structural motifs allow for binding to various receptors, potentially modulating signaling pathways involved in disease progression.
- Cell Cycle Interference : Some derivatives have been shown to interfere with cell cycle regulation, leading to apoptosis in cancer cells.
Anticancer Activity
A study on thiazole derivatives indicated that they could inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values ranging from 6.46 μM to 30 μM against breast and liver cancer cell lines .
Antimicrobial Effects
Research on benzothiazole derivatives revealed significant antibacterial activity against multiple strains of bacteria. For example, a derivative exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against tested organisms .
Anti-inflammatory Properties
Compounds featuring the benzo[d][1,3]dioxole structure have been documented to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 4-Chlorobenzamide | Chlorinated aromatic | Anticancer |
| Benzo[d][1,3]dioxole derivatives | Dioxole ring | Anti-inflammatory |
This table illustrates how compounds with similar structures can exhibit diverse biological activities, highlighting the potential synergistic effects of combining different moieties.
Conclusion and Future Directions
The compound This compound holds promise for further exploration in drug development due to its unique structural features and predicted biological activities. Future research should focus on:
- Detailed structure-activity relationship (SAR) studies to optimize efficacy.
- In vivo testing to establish therapeutic potential.
- Exploration of combinatorial therapies leveraging its properties against resistant strains or cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Acrylonitrile Moieties
Key Observations :
- Electron-Withdrawing vs.
- Synthetic Yields : Acrylonitrile derivatives (e.g., 7a–k) are synthesized efficiently (room temperature, 3–10 min) using triethylamine catalysis, whereas pyrimidine-thiazole hybrids require harsher conditions and show lower yields (~18%) .
Pharmacological and Physicochemical Comparisons
Anticancer Activity :
- Compounds with electron-withdrawing groups (e.g., chloro, nitro) on the thiazole-linked aryl ring (e.g., 3,4-dichlorophenyl in ) often show higher cytotoxicity due to increased electrophilicity .
- The methoxy group in the target compound may reduce toxicity compared to halogens, balancing potency and safety .
Thermal Stability :
Solubility :
- Methoxy and benzodioxole groups improve aqueous solubility compared to purely hydrophobic analogues (e.g., 4-phenylthiazole derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
